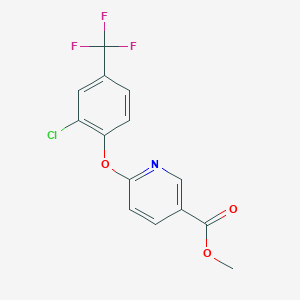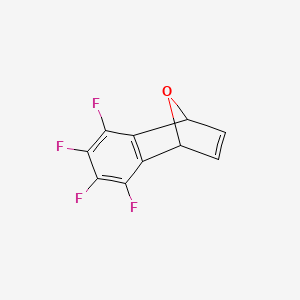
PdCl(crotyl)Amphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II): PdCl(crotyl)Amphos , is a palladium-based complex widely used in organic synthesis. This compound is particularly notable for its role as a catalyst in various cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-heteroatom bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PdCl(crotyl)Amphos typically involves the reaction of palladium chloride with crotyl and the ligand (p-dimethylaminophenyl)(di-tert-butylphosphine) . The reaction is carried out under inert conditions to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: PdCl(crotyl)Amphos undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other molecules.
Substitution: The compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps in the exchange of ligands
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides, and the reactions are typically carried out under controlled temperatures.
Reduction: Hydrogen gas or hydride donors are often used, with reactions conducted under inert atmospheres.
Substitution: Reagents such as organohalides and organometallic compounds are used, with reactions often performed in the presence of bases and under an inert atmosphere
Major Products: The major products formed from these reactions include various organic compounds with new carbon-carbon or carbon-heteroatom bonds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
PdCl(crotyl)Amphos: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the formation of complex organic molecules
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
PdCl(crotyl)Amphos: exerts its effects through a series of catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. The palladium center undergoes changes in oxidation state, facilitating the formation and breaking of chemical bonds. The ligand (p-dimethylaminophenyl)(di-tert-butylphosphine) stabilizes the palladium center and enhances its reactivity .
Comparación Con Compuestos Similares
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Another palladium complex with similar catalytic properties
Palladium(II) acetate: A widely used palladium catalyst in organic synthesis
Palladium(II) chloride: A simpler palladium complex used in various catalytic reactions
Uniqueness: PdCl(crotyl)Amphos is unique due to its high efficiency in delivering bulky, electron-rich ligands while avoiding the formation of side products that hinder reactivity. This makes it particularly effective in the amination of aryl chlorides and other challenging substrates .
Propiedades
IUPAC Name |
(E)-but-2-ene;chloropalladium(1+);ditert-butyl-[4-(dimethylamino)phenyl]phosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSTGRGIHOSGZ-NXZCPFRHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNPPd+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane](/img/structure/B6301710.png)






![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)



![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)


